

# The Pharmacology of ONO-TR-772: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ONO-TR-772**

Cat. No.: **B15587138**

[Get Quote](#)

## Introduction

**ONO-TR-772** is a potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of the two-pore domain potassium (K2P) channels, specifically targeting TREK-1 (KCNK2) and TREK-2 (KCNK10).<sup>[1][2][3][4]</sup> Developed as a valuable in vivo tool compound, **ONO-TR-772** has demonstrated pro-cognitive efficacy in preclinical models, suggesting its potential for investigating the therapeutic relevance of TREK channel inhibition in cognitive disorders.<sup>[1][2][3][5]</sup> This technical guide provides an in-depth overview of the pharmacology of **ONO-TR-772**, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

## Core Pharmacology and Mechanism of Action

**ONO-TR-772** exerts its pharmacological effects through the direct inhibition of TREK-1 and TREK-2 channels.<sup>[2][6]</sup> These channels are members of the "leak" potassium channel family and play a crucial role in setting the resting membrane potential and regulating neuronal excitability.<sup>[7][8]</sup> By inhibiting TREK-1 and TREK-2, **ONO-TR-772** reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability. This modulation of neuronal activity is believed to be the underlying mechanism for its observed pro-cognitive effects.<sup>[7]</sup> Genetic deletion of TREK-1 has been shown to increase neuronal excitability and alter synaptic plasticity, supporting the rationale for TREK-1 inhibition as a strategy to enhance cognitive function.<sup>[7][8]</sup>

## Quantitative Pharmacological Data

The pharmacological profile of **ONO-TR-772** has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

**Table 1: In Vitro Potency and Selectivity of ONO-TR-772**

| Target                                                            | Assay              | Parameter | Value                | Reference    |
|-------------------------------------------------------------------|--------------------|-----------|----------------------|--------------|
| Human TREK-1                                                      | Manual Patch Clamp | IC50      | 15 nM                | [1][2][3][4] |
| Human TREK-2                                                      | Electrophiology    | -         | Equipotent to TREK-1 | [2][6]       |
| Other K2P Channels (TASK-1, TASK-2, TASK-3, TRESK, TRAAK, TWIK-2) | Electrophiology    | IC50      | >10 $\mu$ M          | [2][3][6]    |

**Table 2: Ancillary Pharmacology of ONO-TR-772 (at 10  $\mu$ M)**

| Target                                         | Assay Type          | % Inhibition | Ki           | Reference |
|------------------------------------------------|---------------------|--------------|--------------|-----------|
| Adenosine A3 Receptor                          | Radioligand Binding | 84%          | 0.48 $\mu$ M | [2]       |
| Calcium Channel, L-type (Benzothiazepine site) | Radioligand Binding | 56%          | 2.6 $\mu$ M  | [2]       |
| Calcium Channel, L-type (Dihydropyridine site) | Radioligand Binding | 76%          | 0.54 $\mu$ M | [2]       |
| Sodium Channel, Site 2                         | Radioligand Binding | 84%          | 0.65 $\mu$ M | [2]       |
| Kir2.2                                         | Electrophiology     | 52%          | -            | [2]       |

**Table 3: Pharmacokinetic and In Vivo Efficacy of ONO-TR-772**

| Parameter                                              | Species | Value              | Reference |
|--------------------------------------------------------|---------|--------------------|-----------|
| CNS Penetration (Kp)                                   | Rat     | 0.98               | [2][3][4] |
| Plasma Protein Binding                                 | Rat     | >99.7%             | [2]       |
| In Vivo Efficacy (MK-801-induced cognitive impairment) | Mouse   | 10 mg/kg (MED, IP) | [2][3][4] |

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standardized protocols and may have been adapted for the specific studies.

## Thallium Flux Assay for TREK-1 Inhibition

This high-throughput screening assay is used to functionally measure the inhibition of TREK-1 channels.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

**Principle:** TREK-1 channels are permeable to thallium (Tl<sup>+</sup>) ions. A Tl<sup>+</sup>-sensitive fluorescent dye is loaded into cells expressing TREK-1. Upon channel opening, Tl<sup>+</sup> enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block Tl<sup>+</sup> influx and thus reduce the fluorescent signal.[\[10\]](#)[\[12\]](#)

**Protocol:**

- **Cell Plating:** Plate HEK293 cells stably expressing human TREK-1 in 384-well microplates and incubate overnight.
- **Dye Loading:** Remove the culture medium and add a loading buffer containing a Tl<sup>+</sup>-sensitive dye (e.g., FluxOR™) and a detergent to facilitate dye entry (e.g., Pluronic F-127). Incubate for 60-90 minutes at room temperature.
- **Compound Addition:** Wash the cells with a physiological buffer. Add **ONO-TR-772** at various concentrations and incubate for a predetermined period.
- **Stimulation and Detection:** Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add a stimulus buffer containing Tl<sup>+</sup> to activate the channels.
- **Data Analysis:** Record the fluorescence intensity over time. The rate of fluorescence increase is proportional to the channel activity. Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the compound concentration.

## Manual Patch-Clamp Electrophysiology

This "gold-standard" technique is used to directly measure the ion flow through TREK-1 channels and determine the inhibitory potency of **ONO-TR-772** with high precision.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

**Principle:** A glass micropipette with a small tip diameter is used to form a high-resistance "giga-seal" with the membrane of a single cell expressing the ion channel of interest. This allows for

the electrical isolation of a patch of the membrane and the measurement of the ionic currents flowing through the channels in that patch.

Protocol:

- Cell Preparation: Use a cell line stably expressing human TREK-1.
- Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of potassium to mimic the intracellular environment.
- Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a giga-seal.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
- Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps to elicit TREK-1 currents.
- Compound Application: Perfusion the cell with an external solution containing **ONO-TR-772** at various concentrations.
- Data Analysis: Measure the current amplitude before and after compound application to determine the percentage of inhibition. Calculate the IC<sub>50</sub> value from the concentration-response curve.

## **MK-801 Challenged Novel Object Recognition (NOR) Task**

This *in vivo* behavioral assay is used to assess the pro-cognitive effects of **ONO-TR-772** in a mouse model of cognitive impairment.[3][5][6]

**Principle:** Rodents have a natural tendency to explore novel objects more than familiar ones. This preference is dependent on recognition memory. The NMDA receptor antagonist MK-801 induces a state of cognitive deficit, impairing the animal's ability to remember the familiar

object. A pro-cognitive compound will reverse this deficit, and the animal will spend more time exploring the novel object.[5][17]

Protocol:

- Habituation: Individually house male CD-1 mice and habituate them to the testing arena (an open-field box) for a set period on consecutive days leading up to the test.
- Drug Administration: Administer **ONO-TR-772** (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle via intraperitoneal (IP) injection. After a predetermined time (e.g., 3.5 hours), administer MK-801 (or saline for control groups) to induce cognitive impairment.
- Training Phase (T1): After the drug absorption period (e.g., 90 minutes post-MK-801), place the mouse in the arena with two identical objects and allow it to explore for a set duration (e.g., 10 minutes).
- Retention Interval: Return the mouse to its home cage for a specific retention interval.
- Testing Phase (T2): Place the mouse back in the arena, where one of the original objects has been replaced with a novel object. Record the time spent exploring each object for a set duration.
- Data Analysis: Calculate a discrimination index (DI), typically as  $(\text{Time with novel object} - \text{Time with familiar object}) / (\text{Total exploration time})$ . A higher DI indicates better recognition memory. Statistical analysis is used to compare the DI between treatment groups.

## Visualizations

### Signaling Pathway of TREK-1/2 Inhibition by ONO-TR-772



[Click to download full resolution via product page](#)

Caption: **ONO-TR-772** inhibits TREK-1/2, leading to increased neuronal excitability.

## Experimental Workflow for ONO-TR-772 Preclinical Evaluation



[Click to download full resolution via product page](#)

Caption: Preclinical development workflow for **ONO-TR-772**.

## Conclusion

**ONO-TR-772** is a well-characterized dual inhibitor of TREK-1 and TREK-2 potassium channels. Its high potency, selectivity, and ability to penetrate the CNS, coupled with demonstrated efficacy in a preclinical model of cognitive impairment, establish it as a critical research tool. The data and protocols presented in this guide provide a comprehensive foundation for scientists and researchers in the field of drug discovery and neuroscience to understand and

further investigate the pharmacology of **ONO-TR-772** and the therapeutic potential of TREK channel inhibition.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ONO-TR-772 (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREK-1 null impairs neuronal excitability, synaptic plasticity, and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TREK-1 Null Impairs Neuronal Excitability, Synaptic Plasticity, and Cognitive Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Manual Patch-clamp Technique - Creative Bioarray [acrosell.creative-bioarray.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch Clamp Protocol [labome.com]

- 16. personal.utdallas.edu [personal.utdallas.edu]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacology of ONO-TR-772: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15587138#understanding-the-pharmacology-of-ono-tr-772>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)